molecular formula C13H11F3N4O B1497409 (R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine CAS No. 1095824-22-8

(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine

Cat. No.: B1497409
CAS No.: 1095824-22-8
M. Wt: 296.25 g/mol
InChI Key: HAIIFVMMOJJTNH-ZCFIWIBFSA-N
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Description

Isoxazol-5-ones are a class of organic compounds that have been studied for their various properties and potential applications . They contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

Isoxazol-5-ones can be synthesized through a variety of methods. One such method involves the use of a synthetic enzyme (synzyme) as a catalyst to promote the multicomponent synthesis of isoxazol-5-one derivatives . The catalytic system could be used up to 15 times without any notable loss of its activity .


Molecular Structure Analysis

The molecular structure of isoxazol-5-ones includes a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

Isoxazol-5-ones can undergo a variety of chemical reactions. For example, they can participate in regioselective conjugate addition reactions to ethenesulfonyl fluoride (ESF). In the presence of different bases, N2-alkylated and C4-alkylated isoxazol-5-ones with a sulfonyl fluoride group can be obtained separately with good to excellent yields .


Physical and Chemical Properties Analysis

Some derivatives of isoxazol-5-ones showed fluorescence, and their photophysical data were evaluated .

Mechanism of Action

The mechanism of the reaction was investigated and, among the three reaction pathway possibilities, only one was operating under the developed conditions .

Future Directions

The research on isoxazol-5-ones is ongoing, and these compounds have potential applications in various fields, including drug discovery . Further studies are needed to fully understand their properties and potential uses.

Properties

IUPAC Name

(1R)-1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O/c1-6(17)11-5-10(20-21-11)12-18-8-3-2-7(13(14,15)16)4-9(8)19-12/h2-6H,17H2,1H3,(H,18,19)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIIFVMMOJJTNH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NO1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727050
Record name (1R)-1-{(3Z)-3-[5-(Trifluoromethyl)-2H-benzimidazol-2-ylidene]-2,3-dihydro-1,2-oxazol-5-yl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095824-22-8
Record name (1R)-1-{(3Z)-3-[5-(Trifluoromethyl)-2H-benzimidazol-2-ylidene]-2,3-dihydro-1,2-oxazol-5-yl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine
Reactant of Route 2
(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine
Reactant of Route 3
(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine
Reactant of Route 4
(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine
Reactant of Route 5
(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine
Reactant of Route 6
(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine

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